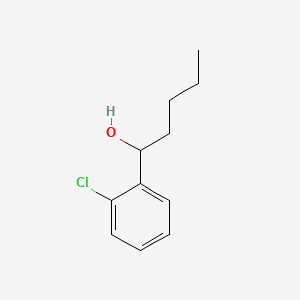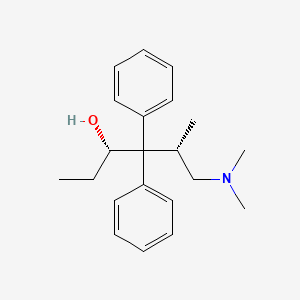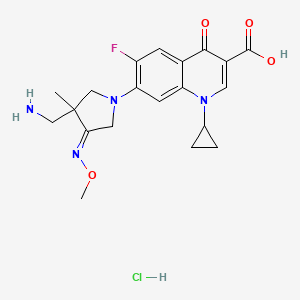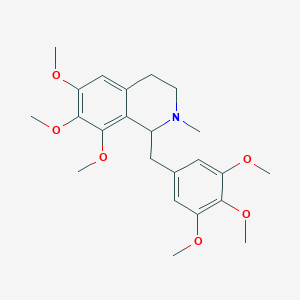
5',8-Dimethoxylaudanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’,8-Dimethoxylaudanosine is a chemical compound with the molecular formula C23H31NO6 It is a derivative of laudanosine, which is an alkaloid found in opium This compound is known for its unique structure, which includes multiple methoxy groups attached to an isoquinoline backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’,8-Dimethoxylaudanosine typically involves the condensation of 3,4,5-trimethoxyphenylacetic acid with 3,4-dimethoxyphenethylamine. This reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves a condensation cyclization one-pot process, which is efficient and yields high purity products .
Industrial Production Methods
While detailed industrial production methods for 5’,8-Dimethoxylaudanosine are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The use of large-scale reactors and optimized reaction conditions can enhance yield and purity, making the compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5’,8-Dimethoxylaudanosine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: Methoxy groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various isoquinoline derivatives.
Applications De Recherche Scientifique
5’,8-Dimethoxylaudanosine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurology.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5’,8-Dimethoxylaudanosine involves its interaction with specific molecular targets and pathways. It is known to interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5’,8-Dimethoxylaudanosine include:
- Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-
- Isoquinoline, 2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratryl-
Uniqueness
5’,8-Dimethoxylaudanosine is unique due to its specific methoxy substitutions on the isoquinoline backbone. These substitutions confer distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
83348-51-0 |
|---|---|
Formule moléculaire |
C23H31NO6 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C23H31NO6/c1-24-9-8-15-13-19(27-4)22(29-6)23(30-7)20(15)16(24)10-14-11-17(25-2)21(28-5)18(12-14)26-3/h11-13,16H,8-10H2,1-7H3 |
Clé InChI |
CGQYLZVONGNXAG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


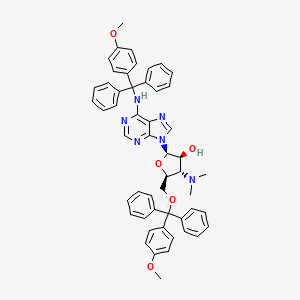
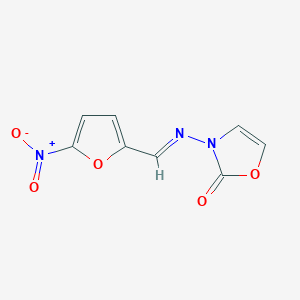

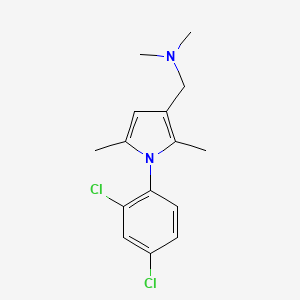
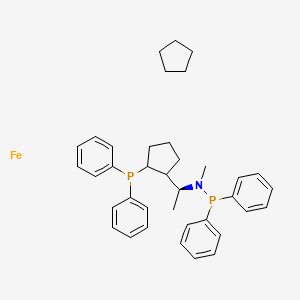
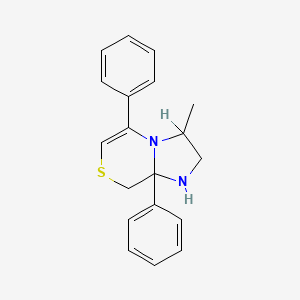
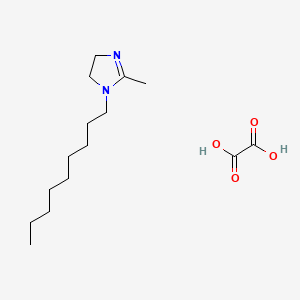

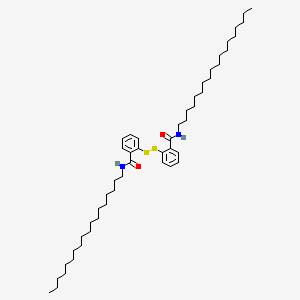
![tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate](/img/structure/B12787098.png)
